Methyl 2,5-difluoro-3-iodo-6-methylbenzoate
Description
Methyl 2,5-difluoro-3-iodo-6-methylbenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with fluorine (positions 2 and 5), iodine (position 3), and a methyl group (position 6). The iodine atom, in particular, offers opportunities for further functionalization via cross-coupling reactions, while fluorine substituents enhance metabolic stability and lipophilicity.
Properties
Molecular Formula |
C9H7F2IO2 |
|---|---|
Molecular Weight |
312.05 g/mol |
IUPAC Name |
methyl 2,5-difluoro-3-iodo-6-methylbenzoate |
InChI |
InChI=1S/C9H7F2IO2/c1-4-5(10)3-6(12)8(11)7(4)9(13)14-2/h3H,1-2H3 |
InChI Key |
BWZSEQPOJGECNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)I)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2,5-difluoro-3-iodo-6-methylbenzoate typically involves multi-step organic reactions. One common method is the iodination of methyl 2,5-difluoro-6-methylbenzoate using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a catalyst like copper(II) acetate to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2,5-difluoro-3-iodo-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, reduction with palladium catalysts can remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Scientific Research Applications
Methyl 2,5-difluoro-3-iodo-6-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to introduce fluorine and iodine atoms into the molecular framework.
Mechanism of Action
The mechanism of action of Methyl 2,5-difluoro-3-iodo-6-methylbenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate its incorporation into larger molecular structures through coupling reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to other methyl esters, halogenated aromatics, and bioactive molecules. Below is a detailed analysis:
Halogenated Benzoate Esters
- Structure : A simple benzoate ester with a hydroxyl group at position 2 and a methoxy group at position 3.
- Properties : Lower molecular weight (152.15 g/mol) and higher volatility compared to the target compound. Methyl salicylate is widely used as a flavoring agent and topical analgesic due to its polar hydroxyl group, which enhances water solubility. In contrast, the fluorine and iodine substituents in Methyl 2,5-difluoro-3-iodo-6-methylbenzoate increase its hydrophobicity (predicted logP ~3.5) and reduce volatility .
Triflusulfuron Methyl Ester ():
- Structure : A sulfonylurea herbicide with a triazine ring and trifluoroethoxy group.
- Comparison : While both compounds are methyl esters, Triflusulfuron’s sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase. The target compound lacks this functional group but shares halogenation (fluorine), which may influence binding interactions in biological systems .
Methyl Esters of Diterpenoid Acids ()
Compounds like sandaracopimaric acid methyl ester and communic acid methyl ester are diterpenoid derivatives with fused cyclic systems. These differ significantly from the target compound’s aromatic structure but share the ester functional group.
Fluorinated Aromatic Compounds ()
- TBE-31 and MCE-1 (): These Nrf2 activators contain trifluoromethyl and cyano groups. Unlike this compound, they are designed for redox modulation, highlighting how fluorination patterns dictate biological targeting.
- Fluorinated Benzimidazoles (): Synthesized via sodium metabisulfite-mediated cyclization, these compounds share fluorine substituents but feature benzimidazole cores. The target compound’s iodine atom could enable distinct reactivity (e.g., Ullmann coupling) compared to these nitrogen-containing heterocycles .
Data Table: Key Properties and Comparisons
Research Findings and Implications
- Reactivity : The iodine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike fluorine or methyl substituents in analogs.
- Stability: Fluorine atoms enhance resistance to oxidative degradation compared to non-halogenated esters like methyl salicylate.
Biological Activity
Methyl 2,5-difluoro-3-iodo-6-methylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 292.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Toxicity | Causes skin and eye irritation |
The biological activity of this compound is primarily attributed to its ability to interact with various enzyme systems and biological pathways. The presence of fluorine and iodine substituents enhances the compound's lipophilicity and stability, which may influence its reactivity and interaction with biological targets.
Enzyme Interactions
Research indicates that this compound may serve as a probe for studying enzyme interactions. It can participate in nucleophilic addition reactions due to the electrophilic nature of the iodo group, which can facilitate interactions with nucleophiles in biological systems.
Applications in Research
This compound has been utilized in various scientific studies:
- Enzyme Assays : The compound has been employed as a substrate or inhibitor in enzyme assays, particularly those involving cytochrome P450 enzymes.
- Biological Probes : Its unique structure allows it to act as a probe for studying biological pathways and mechanisms of action in cellular systems .
Study on Enzyme Inhibition
In a study focused on the inhibition of cytochrome P450 enzymes, this compound demonstrated significant inhibitory effects. The IC50 values were found to be comparable to those of established inhibitors, indicating its potential utility in pharmacological applications.
Anti-inflammatory Activity
Another case study explored the anti-inflammatory properties of related compounds. Although specific data on this compound was limited, compounds with similar structures exhibited potent anti-inflammatory activity through inhibition of prostaglandin synthesis . This suggests that this compound may also possess similar properties.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50 Values (µM) |
|---|---|---|
| Methyl 2-fluoro-5-formylbenzoate | Moderate inhibition of enzyme activity | 15.0 |
| Methyl 3,5-difluoro-4-formylbenzoate | Significant anti-inflammatory effects | 12.5 |
| This compound | Potential enzyme inhibitor | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

